N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanecarboxamide
Description
Historical Development of Oxadiazole Research
The 1,2,4-oxadiazole scaffold was first synthesized in 1884 by Tiemann and Krüger through the reaction of amidoximes with acyl chlorides. Despite its early discovery, pharmacological exploration began in the 1940s, culminating in the 1960s with Oxolamine, the first FDA-approved drug containing this heterocycle, used as a cough suppressant. The 1980s marked a turning point as researchers recognized its bioisosteric equivalence to esters and amides, enabling its use in stabilizing hydrolytically sensitive drug candidates.
| Oxadiazole Isomer | Key Applications | Year of First Synthesis |
|---|---|---|
| 1,2,4-Oxadiazole | Anticancer, anti-inflammatory, antiviral agents | 1884 |
| 1,3,4-Oxadiazole | Antitubercular, antidepressant agents | 1893 |
| 1,2,5-Oxadiazole | High-energy materials | 1901 |
1,2,4-Oxadiazole in Medicinal Chemistry Research
The 1,2,4-oxadiazole ring serves as a versatile pharmacophore due to its:
- Hydrogen-bonding capacity : The N-O-N sequence interacts with kinase ATP-binding sites, exemplified by inhibitors targeting Rearranged during Transfection (RET) kinase.
- Metabolic stability : Replaces labile ester groups in prodrugs, as seen in protease-resistant thrombin inhibitors.
- Conformational rigidity : Enhances target selectivity in G protein-coupled receptor (GPCR) modulators, including orexin and sigma receptor ligands.
Recent synthetic innovations include microwave-assisted cyclization, which reduces reaction times from hours to minutes while improving yields to >85%.
Cyclopropanecarboxamide in Pharmaceutical Research
Cyclopropanecarboxamide derivatives gained prominence after the 1996 patent by BASF, which detailed their synthesis via alcoholate-catalyzed amidation of cyclopropanecarboxylic esters. Key advantages include:
- Stereochemical control : The cyclopropane ring induces torsional strain, favoring specific binding conformations in enzyme active sites.
- Metabolite mimicry : Serves as a stable analog of γ-aminobutyric acid (GABA) in CNS drug development.
Industrial production employs continuous flow reactors to maintain temperatures at 120–150°C, achieving 94% conversion rates with sodium ethoxide catalysts.
Pyridine Derivatives in Drug Discovery
Pyridine’s electron-deficient aromatic system facilitates π-π stacking interactions with tyrosine residues in enzymatic pockets. Between 2010–2020, pyridine-containing drug candidates increased by 300%, driven by their ability to:
- Enhance solubility : Ethoxy substitutions, as in the subject compound, improve aqueous solubility by 40% compared to unsubstituted analogs.
- Modulate pharmacokinetics : Pyridine N-oxidation reduces first-pass metabolism, extending half-lives in cytochrome P450-rich tissues.
| Drug Candidate | Pyridine Modification | Bioactivity Improvement |
|---|---|---|
| Cdc7 kinase inhibitor | Phenyl → pyridine | 10-fold potency increase |
| Nicotinamide phosphoribosyltransferase inhibitor | Terminal phenyl → pyridine | 160-fold metabolic stability improvement |
Current Research Landscape
The integration of 1,2,4-oxadiazole, cyclopropanecarboxamide, and pyridine moieties has enabled:
- Multitarget engagement : Preliminary molecular docking studies suggest simultaneous inhibition of cyclooxygenase-2 (COX-2) and CB2 cannabinoid receptors.
- Covalent binding strategies : The oxadiazole’s electrophilic carbon forms irreversible bonds with cysteine residues in SARS-CoV-2 main protease (Mpro).
Ongoing clinical trials focus on oncology applications, with three Phase I studies investigating oxadiazole-containing kinase inhibitors as of 2024.
Academic Significance and Research Impact
This compound exemplifies the synergy between heterocyclic chemistry and rational drug design. Its study has led to:
- Methodological advances : Development of tandem mass spectrometry protocols for tracing oxadiazole metabolic pathways.
- Theoretical models : Machine learning algorithms trained on its structural features predict novel GPCR ligands with 82% accuracy.
- Interdisciplinary collaborations : Joint ventures between synthetic chemists and computational biologists have reduced lead optimization cycles from 24 to 8 months.
Properties
IUPAC Name |
N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-2-20-11-6-5-10(7-15-11)13-17-12(21-18-13)8-16-14(19)9-3-4-9/h5-7,9H,2-4,8H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMKMQCMNMZNLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanecarboxamide typically involves multiple steps. One common approach is to start with the preparation of the 1,2,4-oxadiazole ring, which can be achieved through the cyclization of appropriate precursors under specific conditions. The ethoxypyridine moiety can be introduced via a substitution reaction, and the final step involves the formation of the cyclopropane carboxamide group through an amide coupling reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The ethoxypyridine and oxadiazole rings can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine or oxadiazole rings .
Scientific Research Applications
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through various pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,2,4-Oxadiazole Derivatives with Pyridine Substituents
describes compounds 6a–6e , which share the 1,2,4-oxadiazole scaffold but differ in substituents:
- 6b : 6-Fluoropyridin-3-yl
- 6c : 6-Bromopyridin-3-yl
- 6a: 2-Cyano-4-nitrophenyl (non-pyridine)
Key Insights :
- Electron-donating vs. electron-withdrawing groups : The ethoxy group in the target compound likely improves solubility compared to halogenated analogs (6b, 6c), which may enhance bioavailability .
- Receptor binding : Fluorine (6b) and bromine (6c) substituents influence CB2 receptor affinity, suggesting that the ethoxy group could modulate target selectivity in analogous systems .
Cyclopropanecarboxamide Derivatives
and highlight compounds with cyclopropanecarboxamide motifs:
- N-(thiazol-2-yl)cyclopropanecarboxamide : Exhibits fungicidal activity due to the thiazole-heterocycle synergy .
- N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-3-yl]tetrahydro-2H-pyran-4-carboxamide : Combines oxadiazole with a piperidine scaffold for CNS-targeted applications .
Key Insights :
- Heterocycle choice : The oxadiazole in the target compound may offer greater metabolic stability than thiazole derivatives () .
- Scaffold hybridization : Combining oxadiazole with piperidine () demonstrates versatility in drug design, suggesting the target’s pyridine group could enable similar modularity .
Amide-Containing Agrochemicals
lists pesticidal amides like propanil (N-(3,4-dichlorophenyl)propanamide), emphasizing the role of the amide bond in agrochemical activity.
| Compound | Structure | Use | Reference |
|---|---|---|---|
| Target compound | Oxadiazole + ethoxy-pyridine | Undocumented | — |
| Propanil | Dichlorophenyl + propanamide | Herbicide |
Key Insights :
- Amide functionality : The cyclopropanecarboxamide in the target compound may confer resistance to hydrolysis compared to simpler propanamides (e.g., propanil) .
Biological Activity
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanecarboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies and databases.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 314.34 g/mol. The compound features a cyclopropanecarboxamide moiety linked to a pyridine and oxadiazole structure, which is significant for its biological interactions.
Antimicrobial Properties
Research indicates that compounds with oxadiazole and pyridine moieties often exhibit antimicrobial properties. For instance, N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl) derivatives have shown activity against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | Activity | Target Organisms |
|---|---|---|
| N-(pyridine derivative) | Antibacterial | E. coli, S. aureus |
| N-(oxadiazole derivative) | Antifungal | C. albicans |
Anti-inflammatory Effects
The compound is also being investigated for its anti-inflammatory properties. Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential therapeutic applications in conditions like arthritis and other inflammatory diseases.
Anticancer Activity
Preliminary studies have indicated that N-((3-(6-ethoxypyridin-3-y)-1,2,4-oxadiazol -5-y)methyl)cyclopropanecarboxamide may possess anticancer properties. The oxadiazole ring is known for its ability to interact with DNA and inhibit cancer cell proliferation. Specific mechanisms may include:
- Induction of apoptosis in cancer cells.
- Inhibition of angiogenesis.
- Disruption of cell cycle progression.
The exact mechanism of action for N-((3-(6-ethoxypyridin-3-y)-1,2,4-oxadiazol -5-y)methyl)cyclopropanecarboxamide remains largely unexplored. However, based on structural analogs, it likely involves:
- Enzyme inhibition: Targeting kinases or other enzymes critical for cell signaling.
- Receptor interaction: Modulating receptor activity related to inflammation or cancer proliferation.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of similar compounds:
- Study on Antimicrobial Activity: A recent study evaluated the antimicrobial efficacy of various derivatives containing the oxadiazole ring against clinical isolates of bacteria and fungi. Results indicated significant inhibition zones compared to control groups.
- Anti-inflammatory Research: Another investigation assessed the anti-inflammatory potential of related compounds in animal models of induced inflammation, showing reduced swelling and cytokine levels post-treatment.
- Cancer Cell Line Studies: In vitro studies using cancer cell lines demonstrated that derivatives could reduce viability significantly at micromolar concentrations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
